7-Chloro-2-(2-chlorostyryl)quinolin-4-amine
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Overview
Description
7-Chloro-2-(2-chlorostyryl)quinolin-4-amine is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine typically involves the reaction of 7-chloroquinoline with 2-chlorostyrene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 7-chloroquinoline is treated with 2-chlorostyrene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using ultrasound irradiation, have been explored to improve the efficiency and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF or dimethyl sulfoxide (DMSO) are frequently used.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit distinct biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promise as an antimicrobial and antimalarial agent.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to competitively bind to glial cell line-derived neurotrophic factor (GDNF) family receptor-α1 (GFRα1) and act as an agonist, inducing autophosphorylation of the RET protein . This interaction can lead to various cellular responses, including neurite outgrowth and modulation of signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
2-Chlorostyrene: A precursor used in the synthesis of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine.
Uniqueness: this compound stands out due to its dual chlorination and styryl substitution, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H12Cl2N2 |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-amine |
InChI |
InChI=1S/C17H12Cl2N2/c18-12-6-8-14-16(20)10-13(21-17(14)9-12)7-5-11-3-1-2-4-15(11)19/h1-10H,(H2,20,21)/b7-5+ |
InChI Key |
RMFHPRCFMMQBLM-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC(=C3C=CC(=CC3=N2)Cl)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC(=C3C=CC(=CC3=N2)Cl)N)Cl |
Origin of Product |
United States |
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